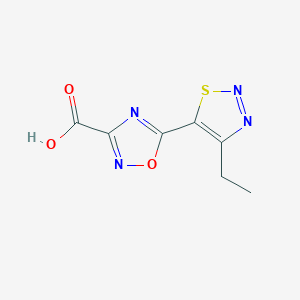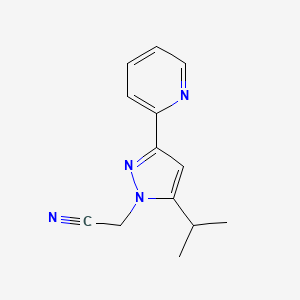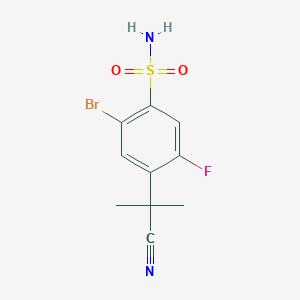
(Z)-9-methylundec-5-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-9-methylundec-5-ene is an organic compound characterized by the presence of a double bond and a methyl group attached to the ninth carbon in the chain. This compound falls under the category of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The “Z” notation indicates that the higher priority substituents on each carbon of the double bond are on the same side, making it a geometric isomer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-9-methylundec-5-ene can be achieved through various methods, including:
Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.
Hydroboration-Oxidation: This method involves the addition of borane to an alkyne, followed by oxidation to yield the alkene.
Heck Reaction: This palladium-catalyzed coupling reaction between an alkene and an aryl halide can also be used to synthesize this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum are often employed to facilitate the reactions under controlled conditions.
化学反応の分析
Types of Reactions
(Z)-9-methylundec-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can convert the double bond into a single bond, yielding the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products
Oxidation: Epoxides or diols.
Reduction: The corresponding alkane.
Substitution: Halogenated alkenes.
科学的研究の応用
(Z)-9-methylundec-5-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of (Z)-9-methylundec-5-ene involves its interaction with molecular targets such as enzymes and receptors. The double bond in the molecule allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
類似化合物との比較
Similar Compounds
(E)-9-methylundec-5-ene: The “E” isomer where the higher priority substituents are on opposite sides of the double bond.
9-methylundecane: The fully saturated alkane without the double bond.
Undec-5-ene: The parent compound without the methyl group.
Uniqueness
(Z)-9-methylundec-5-ene is unique due to its specific geometric configuration, which can influence its reactivity and interactions compared to its isomers and analogs. The presence of the double bond and the methyl group provides distinct chemical properties that are valuable in various applications.
特性
分子式 |
C12H24 |
|---|---|
分子量 |
168.32 g/mol |
IUPAC名 |
(Z)-9-methylundec-5-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h8-9,12H,4-7,10-11H2,1-3H3/b9-8- |
InChIキー |
DZDLDKRBWUNRKA-HJWRWDBZSA-N |
異性体SMILES |
CCCC/C=C\CCC(C)CC |
正規SMILES |
CCCCC=CCCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


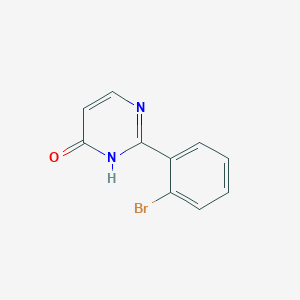
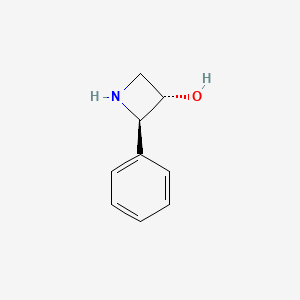
![[(2-phenyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B13345273.png)
![4-{[(2-Chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13345290.png)
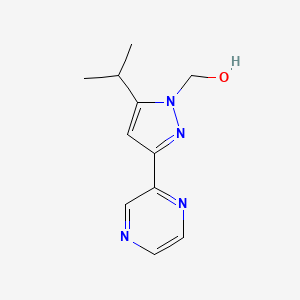

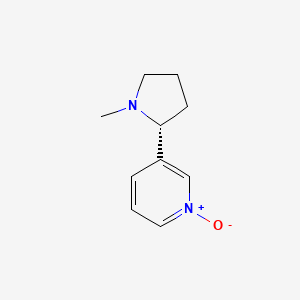
![(5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B13345309.png)

